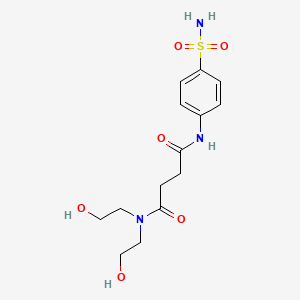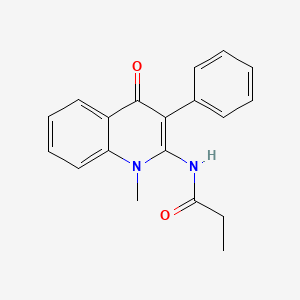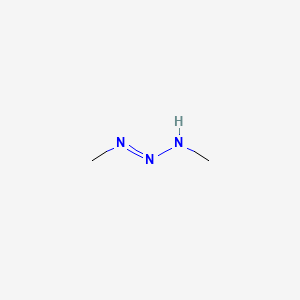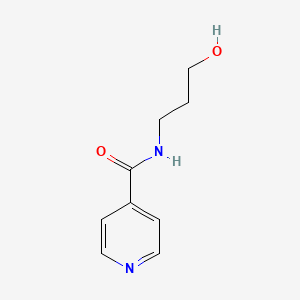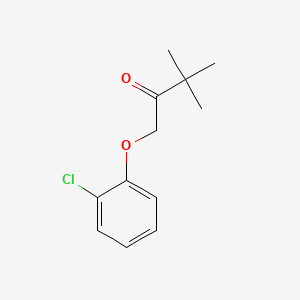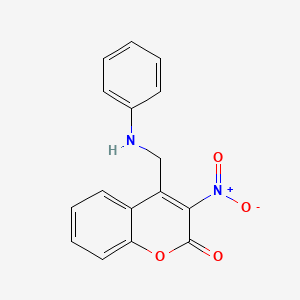![molecular formula C8H14BrN B14160119 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 27809-79-6](/img/structure/B14160119.png)
3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane is a chemical compound with a bicyclic structure that includes a bromine atom and a methyl group. This compound is part of the tropane alkaloid family, which is known for its significant biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of stereoselective synthesis and the use of advanced organic synthesis techniques are likely employed to produce this compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may produce a variety of substituted tropane derivatives .
Applications De Recherche Scientifique
3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. This compound is known to affect neurotransmitter systems, particularly the cholinergic system, by binding to receptors and modulating their activity . This interaction can lead to various physiological effects, including changes in neurotransmitter release and receptor sensitivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This compound has a similar structure but with a chlorine atom instead of a bromine atom.
8-Methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid: This compound has a carboxylic acid group instead of a bromine atom.
Uniqueness
3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
27809-79-6 |
|---|---|
Formule moléculaire |
C8H14BrN |
Poids moléculaire |
204.11 g/mol |
Nom IUPAC |
3-bromo-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H14BrN/c1-10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5H2,1H3 |
Clé InChI |
ASXOSTZMQJKYRY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1CC(C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14160041.png)

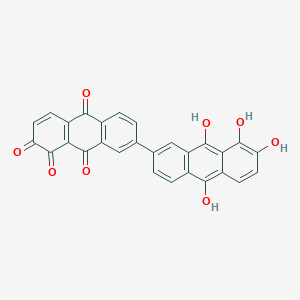

![2-[[4-Chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol](/img/structure/B14160058.png)
